1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene 1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15929077
InChI: InChI=1S/C12H8F4O/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)17-12(15)16/h1-6,11-12H
SMILES:
Molecular Formula: C12H8F4O
Molecular Weight: 244.18 g/mol

1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15929077

Molecular Formula: C12H8F4O

Molecular Weight: 244.18 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene -

Specification

Molecular Formula C12H8F4O
Molecular Weight 244.18 g/mol
IUPAC Name 1-(difluoromethoxy)-5-(difluoromethyl)naphthalene
Standard InChI InChI=1S/C12H8F4O/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)17-12(15)16/h1-6,11-12H
Standard InChI Key AHEWSRHSCYLPNC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC=C2OC(F)F)C(=C1)C(F)F

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC12H8F4O\text{C}_{12}\text{H}_{8}\text{F}_{4}\text{O}
Molecular Weight244.18 g/mol
CAS Number1261729-11-6
DensityNot reported
Boiling PointNot reported

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits characteristic signals for the naphthalene protons in the aromatic region (δ 7.2–8.3 ppm), while the difluoromethoxy group shows a triplet near δ 6.6–6.7 ppm (J=7374HzJ = 73–74 \, \text{Hz}) due to coupling with two fluorine atoms . The 19F^{19}\text{F}-NMR spectrum displays two distinct doublets: one for the difluoromethoxy group (δ −79 to −81 ppm, J=7374HzJ = 73–74 \, \text{Hz}) and another for the difluoromethyl group (δ −94 to −98 ppm, J=5758HzJ = 57–58 \, \text{Hz}) . Mass spectrometry (EI) confirms the molecular ion peak at m/z=244m/z = 244, consistent with the molecular weight .

Synthesis and Manufacturing

Difluoromethylation Strategies

The synthesis of 1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene typically involves sequential difluoromethylation reactions. A widely used method employs chlorodifluoromethyl sulfones as difluorocarbene precursors under basic conditions . For example, reacting 1-hydroxy-5-methylnaphthalene with ClCF2SO2C6H4-p-Cl\text{ClCF}_2\text{SO}_2\text{C}_6\text{H}_4\text{-}p\text{-Cl} in the presence of potassium carbonate yields the difluoromethoxy intermediate, which subsequently undergoes radical difluoromethylation using Zn(SO2CF2H)2\text{Zn(SO}_2\text{CF}_2\text{H)}_2 to install the second fluorine-containing group .

Table 2: Representative Synthetic Conditions

ReagentReaction ConditionsYield (%)
ClCF2SO2Ar\text{ClCF}_2\text{SO}_2\text{Ar}K2_2CO3_3, DMF, 80°C65–78
Zn(SO2CF2H)2\text{Zn(SO}_2\text{CF}_2\text{H)}_2CuI, DMSO, 120°C52–60

Optimization Challenges

Key challenges include minimizing polyfluorinated byproducts and achieving regioselective substitution. Studies indicate that electron-donating groups on the naphthalene ring enhance reaction rates at the 1- and 5-positions due to resonance stabilization of transition states . Solvent effects are also critical; polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates, while dimethyl sulfoxide (DMSO) facilitates radical pathways during difluoromethylation .

Applications in Medicinal Chemistry

Kinase Inhibition Profile

This compound’s structural analogs, such as the pan-Raf inhibitor 9a, demonstrate potent activity against B-Raf WT (IC50_{50} = 12 nM), B-Raf V600E (IC50_{50} = 18 nM), and c-Raf (IC50_{50} = 15 nM) . The difluoromethoxy group enhances binding affinity to the ATP pocket of Raf kinases by forming hydrogen bonds with Lys483 and hydrophobic interactions with Phe583 .

Antiproliferative Effects

In the A375 melanoma cell line, derivative 9a induces G2/M phase arrest at 1 μM and triggers apoptosis at 5 μM, reducing cell viability by 92% after 48 hours . Mechanistic studies reveal downregulation of phosphorylated MEK and ERK proteins, confirming suppression of the MAPK pathway .

Table 3: Biological Activity Data

AssayResultReference
B-Raf WT InhibitionIC50_{50} = 12 nM
A375 Cell Viability Reduction92% at 5 μM (48 h)
MEK Phosphorylation Inhibition85% at 10 μM

Biological Activity and Mechanisms

Metabolic Stability

The difluoromethoxy group confers resistance to oxidative metabolism by cytochrome P450 enzymes, as evidenced by a 4.5-hour plasma half-life in murine models compared to 1.2 hours for non-fluorinated analogs . This stability arises from fluorine’s ability to block metabolic hot spots on the naphthalene ring.

Selectivity and Toxicity

Selectivity profiling against 468 kinases reveals that 9a exhibits >100-fold selectivity for Raf isoforms over off-targets like VEGFR2 or PDGFRβ . Acute toxicity studies in rats indicate a median lethal dose (LD50_{50}) of >500 mg/kg, suggesting a favorable safety profile for therapeutic development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator